molecular formula C11H20O2Si B14705152 Silane, triethyl(2-furanylmethoxy)- CAS No. 17962-28-6

Silane, triethyl(2-furanylmethoxy)-

Cat. No.: B14705152
CAS No.: 17962-28-6
M. Wt: 212.36 g/mol
InChI Key: VFOIQVIBTQHCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silane, triethyl(2-furanylmethoxy)-: is an organosilicon compound with the molecular formula C11H20O2Si and a molecular weight of 212.36 g/mol . This compound is characterized by the presence of a furan ring attached to a silane group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, triethyl(2-furanylmethoxy)- typically involves the reaction of triethylsilane with 2-furanylmethanol under specific conditions. The reaction is usually catalyzed by a Lewis acid such as boron trifluoride etherate (BF3·OEt2) to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of Silane, triethyl(2-furanylmethoxy)- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Silane, triethyl(2-furanylmethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Silane, triethyl(2-furanylmethoxy)- involves its ability to form stable bonds with various substrates. The silane group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This property is particularly useful in the formation of protective coatings and adhesives .

Comparison with Similar Compounds

Uniqueness: Silane, triethyl(2-furanylmethoxy)- is unique due to the presence of the furan ring, which imparts additional reactivity and allows for the formation of a wide range of derivatives. This makes it particularly valuable in applications requiring specific functionalization and stability .

Properties

CAS No.

17962-28-6

Molecular Formula

C11H20O2Si

Molecular Weight

212.36 g/mol

IUPAC Name

triethyl(furan-2-ylmethoxy)silane

InChI

InChI=1S/C11H20O2Si/c1-4-14(5-2,6-3)13-10-11-8-7-9-12-11/h7-9H,4-6,10H2,1-3H3

InChI Key

VFOIQVIBTQHCQV-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OCC1=CC=CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.